Cas no 86-30-6 (N-nitrosodiphenylamine)

N-nitrosodiphenylamine structure
N-nitrosodiphenylamine structure
商品名:N-nitrosodiphenylamine
CAS番号:86-30-6
MF:C12H10N2O
メガワット:198.22060251236
CID:34374
PubChem ID:87567500

N-nitrosodiphenylamine 化学的及び物理的性質

名前と識別子

    • N-nitrosodiphenylamine
    • Diphenylnitrosamine
    • N-Nitroso-N-phenylbenzenamine
    • N-Nitrosodiphenylamine (2nd Lot)
    • N-Nitrosodiphenylamine solution
    • delacj
    • Ndpa
    • NdphA
    • Ortard
    • Redax
    • Sconoc
    • TJB
    • Vultrol
    • NCGC00259008-01
    • N-NITROSO-DIPHENYLAMINE
    • NCGC00091777-03
    • N-NITROSODIPHENYLAMINE (2,2',4,4',6,6'-D6)
    • FT-0629592
    • 2-Oxo-1,1-diphenylhydrazine #
    • N-Nitrosodiphenylamine, technical, >=97.0% (N)
    • DTXCID001030
    • CHEMBL165491
    • Diphenylnitrosoamine
    • WLN: ONNR&R
    • CCRIS 464
    • N,N-diphenylnitrous amide
    • EINECS 201-663-0
    • NSC-585
    • N-NITROSODIPHENYLAMINE [HSDB]
    • Vulcatard
    • N-Nitrosodiphenylamine, analytical standard
    • NCGC00254349-01
    • BS-43792
    • 86-30-6
    • Benzenamine, N-nitroso-N-phenyl-
    • Diphenyl N-nitrosoamine
    • AI3-00698
    • CAS-86-30-6
    • STL453728
    • D0899
    • Z276119944
    • Curetard A
    • UNII-AP2V89J1DA
    • Vulkalent A
    • nitrosodiphenylamin-
    • Retarder J
    • NSC585
    • N-Nitroso-N-phenylaniline
    • Delac J
    • CHEBI:34875
    • EN300-7476948
    • Nitrosodiphenylamine
    • Q4995308
    • Naugard TJB
    • DTXSID6021030
    • N,N-Diphenyl-N-nitrosoamine
    • BRN 0909531
    • AKOS015915016
    • Tox21_201457
    • Vulcalent A
    • N-Nitrosodifenylamin [Czech]
    • BIDD:ER0645
    • E78934
    • Diphenylamine, N-nitroso-
    • Vulcatard A
    • N-Nitroso-N-diphenylamine
    • N-NITROSODIPHENYLAMINE [IARC]
    • NCI-C02880
    • AP2V89J1DA
    • LS-1853
    • Diphenylnitrosamin
    • N-Nitrosodifenylamin
    • Difenylnitrosamin
    • NCGC00091777-04
    • NSC 585
    • Tox21_300574
    • N-nitroso-N-phen ylbenzenamine
    • Vulkalent A [Czech]
    • Difenylnitrosamin [Czech]
    • N,N-Diphenylnitrosamine
    • NCGC00091777-01
    • NCGC00091777-02
    • Bencenamina, n-nitroso-n-fenil-
    • diphenyl-N-nitrosoamine
    • HSDB 2875
    • Diphenylnitrosamin [German]
    • SCHEMBL80329
    • Diphenylamine, N-nitroso- (7CI, 8CI)
    • N-Nitroso-N-phenylbenzenamine (ACI)
    • Antioxidant NDPA
    • Diphenam N
    • N-Phenyl-N-nitrosoaniline
    • PHENYL-N-NITROSOAMINE
    • DIPHENYLNITROSAMIN (GERMAN)
    • N-NITROSODIPHENYLAMINE (IARC)
    • NS00000623
    • NNitrosodifenylamin
    • diphenyl nitrosamine
    • N-Nitroso-N-phenyl benzenamine
    • VULKALENT A (CZECH)
    • N,NDiphenylnitrosamine
    • NNitrosoNphenylaniline
    • Diphenylamine, Nnitroso
    • NNitrosodiphenylamine
    • Diphenyl Nnitrosoamine
    • NNitrosoNphenylbenzenamine
    • N-NITROSODIFENYLAMIN (CZECH)
    • MDL: MFCD00019920
    • インチ: 1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • InChIKey: UBUCNCOMADRQHX-UHFFFAOYSA-N
    • ほほえんだ: O=NN(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 198.07900
  • どういたいしつりょう: 198.079313
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 32.7

じっけんとくせい

  • 色と性状: 黄色から茶色の粉末またはフレーク状結晶
  • 密度みつど: 1.23
  • ゆうかいてん: 65.0 to 69.0 deg-C
  • ふってん: 268 ºC
  • フラッシュポイント: 11 °C
  • 屈折率: 1.6330 (estimate)
  • ようかいど: methanol: 0.1 g/mL, clear
  • すいようせい: 不溶性
  • あんていせい: Stability Combustible. Incompatible with oxidising agents.
  • PSA: 32.67000
  • LogP: 3.50610
  • ようかいせい: 水(0.0035 g/100 ml)に溶けない。アセトン/熱ベンゼン/熱エタノール/酢酸エチル/ジクロロメタン/四塩化炭素/二硫化炭素、N,N−ジメチルホルムアミド、ジエチルエーテルなどの有機溶媒に溶解しやすい
  • 濃度: 5000 μg/mL in methanol

N-nitrosodiphenylamine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:UN 1230 3/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: S22; S36/37; S53; S45; S16; S7
  • 福カードFコード:4.10-9-23
  • RTECS番号:JJ9800000
  • 危険物標識: Xn
  • 包装グループ:III
  • ちょぞうじょうけん:room temp
  • 危険レベル:9
  • リスク用語:R22

N-nitrosodiphenylamine 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

N-nitrosodiphenylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R129563-5g
N-nitrosodiphenylamine
86-30-6 95%
5g
¥36 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19240-25g
N-Nitrosodiphenylamine
86-30-6
25g
¥148.0 2021-09-08
Enamine
EN300-7476948-10.0g
N-nitroso-N-phenylaniline
86-30-6 95.0%
10.0g
$319.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013430-100g
N-nitrosodiphenylamine
86-30-6 98%
100g
¥468 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N835537-5g
N-Nitrosodiphenylamine
86-30-6 95%
5g
¥37.00 2022-09-01
TRC
N525775-25g
N-Nitrosodiphenylamine
86-30-6
25g
$119.00 2023-05-17
Enamine
EN300-7476948-0.5g
N-nitroso-N-phenylaniline
86-30-6 95.0%
0.5g
$37.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R129563-100g
N-nitrosodiphenylamine
86-30-6 95%
100g
¥303 2024-05-21
Enamine
EN300-7476948-2.5g
N-nitroso-N-phenylaniline
86-30-6 95.0%
2.5g
$96.0 2025-03-21
Enamine
EN300-7476948-1.0g
N-nitroso-N-phenylaniline
86-30-6 95.0%
1.0g
$47.0 2025-03-21

N-nitrosodiphenylamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxalic acid ,  Sodium nitrite Solvents: Dichloromethane
1.2 Reagents: Silica
リファレンス
Efficient and chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions with sodium nitrite and oxalic acid two hydrate
Zolfigol, Mohammad Ali, Synthetic Communications, 1999, 29(6), 905-910

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Carbon tetrachloride
リファレンス
Transnitrosation by N-aryl-N-nitrosoureas; NO-carrying O-nitrosoisourea
Tanno, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1994, 42(9), 1760-7

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Benzene-d6 ;  8 h, rt
リファレンス
Copper(II) Activation of Nitrite: Nitrosation of Nucleophiles and Generation of NO by Thiols
Kundu, Subrata; et al, Journal of the American Chemical Society, 2017, 139(3), 1045-1048

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Acetone
リファレンス
Nitrosamines from N,N-disubstituted hydrazines
Boyer, Joseph H.; et al, Journal of the Chemical Society, 1988, (11), 715-16

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Diethyl ether
2.1 Solvents: Acetone
リファレンス
Nitrosamines from N,N-disubstituted hydrazines via hydrazones of dinitroformaldehyde and ethyl nitroglyoxylate
Boyer, Joseph H.; et al, Journal of Chemical Research, 1989, (1), 12-13

ごうせいかいろ 7

はんのうじょうけん
1.1 -
2.1 Solvents: Benzene-d6 ;  8 h, rt
リファレンス
Copper(II) Activation of Nitrite: Nitrosation of Nucleophiles and Generation of NO by Thiols
Kundu, Subrata; et al, Journal of the American Chemical Society, 2017, 139(3), 1045-1048

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Acetone
リファレンス
Nitrosamines from N,N-disubstituted hydrazines via hydrazones of dinitroformaldehyde and ethyl nitroglyoxylate
Boyer, Joseph H.; et al, Journal of Chemical Research, 1989, (1), 12-13

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ;  16 h, rt
リファレンス
Redox Non-Innocence of ortho-Benzoquinone Dioximate Dianion in Ligand Exchange on Ruthenium
Harada, Takuya; et al, European Journal of Inorganic Chemistry, 2022, 2022(25),

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Photoinduced reactions. III. Temperature- and substituent-dependence in the photosensitized oxygenation of N,N-disubstituted hydrazones
Ito, Yoshikatsu; et al, Tetrahedron Letters, 1979, (24), 2253-6

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Triethylamine Solvents: Water ;  95 - 100 °C; 1.5 h, reflux
リファレンス
Condensation reactions of barbituric acid with nitroso derivatives
Andrei, Alina; et al, Annals of West University of Timisoara, 2004, 13(2), 193-202

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Photoinduced reactions. III. Temperature- and substituent-dependence in the photosensitized oxygenation of N,N-disubstituted hydrazones
Ito, Yoshikatsu; et al, Tetrahedron Letters, 1979, (24), 2253-6

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Silica ,  Nitric acid, compd. with 1,4,7,10,13,16-hexaoxacyclooctadecane and nitrosyl nitr… Solvents: Dichloromethane
リファレンス
N-Nitrosation of Secondary Amines with [NO+·Crown·H(NO3)2-]
Zolfigol, Mohammad Ali; et al, Journal of Organic Chemistry, 2001, 66(10), 3619-3620

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Photoinduced reactions. III. Temperature- and substituent-dependence in the photosensitized oxygenation of N,N-disubstituted hydrazones
Ito, Yoshikatsu; et al, Tetrahedron Letters, 1979, (24), 2253-6

ごうせいかいろ 21

はんのうじょうけん
1.1 -
2.1 Solvents: Acetone
リファレンス
Nitrosamines from N,N-disubstituted hydrazines
Boyer, Joseph H.; et al, Journal of the Chemical Society, 1988, (11), 715-16

ごうせいかいろ 22

はんのうじょうけん
リファレンス
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

N-nitrosodiphenylamine Raw materials

N-nitrosodiphenylamine Preparation Products

N-nitrosodiphenylamine 関連文献

N-nitrosodiphenylamineに関する追加情報

Recent Advances in the Study of N-Nitrosodiphenylamine (CAS 86-30-6): Implications for Chemical and Biomedical Research

N-Nitrosodiphenylamine (NDPA, CAS 86-30-6) is a nitrosamine compound that has garnered significant attention in both chemical and biomedical research due to its potential toxicity and environmental impact. Recent studies have focused on understanding its formation, degradation pathways, and biological effects, particularly in the context of industrial applications and human health risks. This research brief synthesizes the latest findings on NDPA, highlighting key advancements and their implications for the field.

A 2023 study published in Environmental Science & Technology investigated the degradation mechanisms of NDPA under various environmental conditions. The researchers employed advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to identify intermediate degradation products. Their findings revealed that photodegradation plays a critical role in breaking down NDPA, with hydroxyl radicals (•OH) acting as the primary reactive species. This study provides valuable insights into mitigating NDPA contamination in water systems.

In the biomedical realm, a recent Journal of Toxicology and Applied Pharmacology article explored the carcinogenic potential of NDPA using in vitro and in vivo models. The study demonstrated that NDPA induces DNA damage in human liver cells (HepG2) through the formation of reactive oxygen species (ROS). Furthermore, chronic exposure to NDPA in rodent models was associated with an increased incidence of hepatocellular carcinoma. These findings underscore the need for stringent regulatory measures to limit human exposure to NDPA, particularly in occupational settings.

Another noteworthy development is the application of computational chemistry to predict the reactivity and toxicity of NDPA. A 2024 study in Chemical Research in Toxicology utilized density functional theory (DFT) calculations to model the electronic structure of NDPA and its interactions with biological macromolecules. The results suggested that NDPA's nitroso group is highly electrophilic, facilitating its binding to DNA and proteins. This computational approach offers a cost-effective strategy for screening nitrosamine compounds and prioritizing them for further experimental validation.

From an industrial perspective, recent efforts have focused on developing safer alternatives to NDPA, which has historically been used as a rubber accelerator and corrosion inhibitor. A 2023 patent application disclosed a novel, non-nitrosamine compound that exhibits comparable performance in rubber vulcanization without the associated health risks. This innovation represents a significant step forward in reducing the reliance on NDPA in manufacturing processes.

In conclusion, the latest research on N-Nitrosodiphenylamine (CAS 86-30-6) underscores its dual role as both an environmental contaminant and a potential health hazard. Advances in degradation techniques, toxicity assessment, and computational modeling have deepened our understanding of this compound, while the development of safer alternatives promises to mitigate its risks. Continued interdisciplinary collaboration will be essential to address the challenges posed by NDPA and similar nitrosamine compounds.

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